
(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene” is a chemical compound with the molecular formula C19H18. It features a cyclopentadienyl ring fused to a benzene ring, with substituents at the 4, 5, and 5’ positions.
- This compound is notable for its aromatic character and unique structural features.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves the reaction of a cyclopentadienyl anion with a substituted benzyl halide. Various methods exist, including Grignard reactions and Friedel-Crafts alkylation.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., ether or THF).
Industrial Production: While not widely produced industrially, research laboratories may synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: Substitution products (e.g., alkylated derivatives) and oxidation/reduction products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in studies of aromaticity and reactivity.
Biology: Investigated for potential biological activities (e.g., anti-inflammatory or antioxidant effects).
Medicine: Limited research, but its structural features may inspire drug design.
Industry: Not widely applied industrially due to its rarity.
Mecanismo De Acción
- The exact mechanism of action remains speculative due to limited research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparación Con Compuestos Similares
Similar Compounds: Other substituted cyclopentadienyl-benzene derivatives, such as 4-phenylcyclopentadiene and 4,5-dimethylcyclopentadiene.
Uniqueness: The combination of phenyl and dimethyl substituents at specific positions sets this compound apart.
Remember that while “(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene” is intriguing, further research is needed to fully explore its properties and applications.
Propiedades
Número CAS |
33930-83-5 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(5,5-dimethyl-4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
CARFRWAWKOJPBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
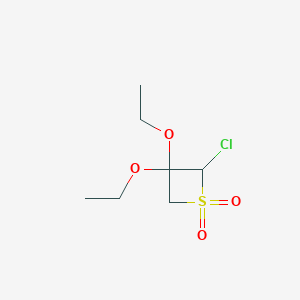
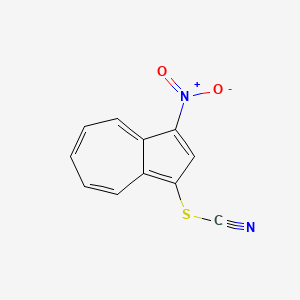

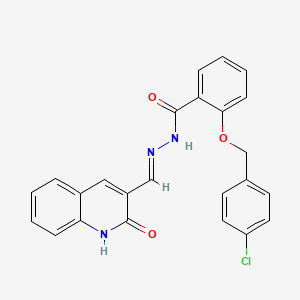
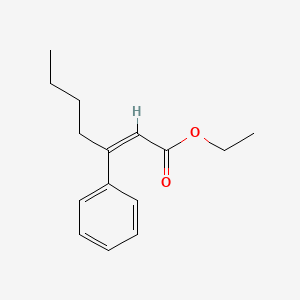
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
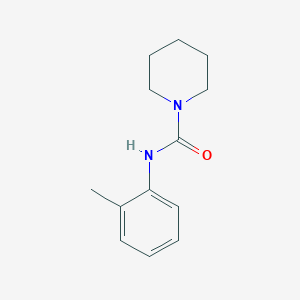
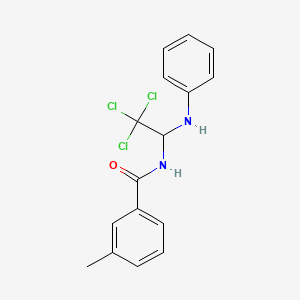

![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
